methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate
Description
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl (Z)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3/b16-11- |
InChI Key |
OYZXFEYPXDHMER-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/C(=O)C(=O)OC)/O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate is a synthetic compound with potential biological activity that has been the subject of various studies. Its molecular formula is C19H18O5, and it has a molecular weight of 326.3 g/mol. This compound is primarily used in research settings and is not intended for therapeutic applications in humans or animals.
Structure and Properties
The structure of this compound includes several functional groups that may contribute to its biological activity:
- Benzyloxy Group : This group can influence the lipophilicity and bioavailability of the compound.
- Hydroxy Group : The presence of a hydroxy group can enhance hydrogen bonding, potentially increasing solubility in biological systems.
- Oxobutenoate Backbone : This structure is known for its reactivity and potential interactions with biological macromolecules.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with oxobutenoate structures have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain analogues displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cell signaling pathways, which are crucial for cancer cell growth and survival.
- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, leading to programmed cell death. This effect has been observed in both in vitro and in vivo models .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have been employed to evaluate the effects of methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enonate on various cancer cell lines. Results showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H18O5 |
| Molecular Weight | 326.3 g/mol |
| CAS Number | Not specified |
| Anticancer Activity | IC50 < 5 µM (various lines) |
| Mechanism of Action | Protein kinase inhibition |
| Induction of Apoptosis | Yes |
Case Studies
-
Study on Antiproliferative Effects :
- A recent study focused on a series of analogues derived from oxobutenoate structures, including methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enonate. The results indicated significant antiproliferative effects against breast and lung cancer cell lines with IC50 values ranging from 3 to 10 µM .
- Synergistic Effects with Other Drugs :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing key functional groups or structural motifs with methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate, as identified in the evidence.
Table 1: Key Properties of Structural Analogs
Key Observations
Functional Group Impact on Properties: The benzyloxy group in compound 2a and the target compound enhances lipophilicity compared to non-aromatic analogs like (2Z)-4-methoxy-4-oxobut-2-enoic acid. This group also sterically hinders rotation, affecting conformational flexibility. The hydroxy-oxo system in the target compound and 2a facilitates hydrogen bonding, critical for crystal packing and stability, as demonstrated by Etter’s graph-set analysis in urea derivatives.
Geometric and Stereochemical Effects: The (Z)-configuration of the enoate double bond in the target compound may lead to distinct reactivity patterns (e.g., cycloaddition regioselectivity) compared to (E)-isomers or saturated analogs.
Spectroscopic and Analytical Data :
- Urea-thiazole analogs (e.g., 1f , 2a ) exhibit characteristic ESI-MS peaks (e.g., m/z 667.9 for 1f ) and $ ^1 \text{H-NMR} $ shifts for hydrazinyl and benzylidene protons. Similar techniques would apply to the target compound for structural elucidation.
Crystallographic Considerations :
- Tools like SHELXL and ORTEP-3 (used for urea derivatives) are essential for resolving the hydrogen-bonding networks and Z/E configurations in such systems.
Research Implications and Gaps
- Synthetic Potential: The benzyloxy group could serve as a protective moiety for hydroxyl groups in multistep syntheses.
- Biological Relevance : Urea-thiazole analogs exhibit pharmacological activity (e.g., kinase inhibition), suggesting the target compound may also interact with biological targets via hydrogen bonding.
- Need for Further Studies : Experimental determination of melting points, solubility, and crystallographic data for the target compound is critical to validate computational predictions.
Preparation Methods
Claisen Condensation-Based Approaches
The core enone system (α,β-unsaturated ketoester) is typically constructed via Claisen-type condensation between a benzyloxy-substituted aryl acetic acid derivative and a methyl glyoxylate equivalent. For example:
- Benzyloxy-aryl acetic acid precursors are activated as mixed anhydrides or acid chlorides before coupling with methyl glyoxylate.
- Stereochemical control of the Z-configuration is achieved using chiral auxiliaries or asymmetric catalysis . A study demonstrated that Zr(IV)-salen complexes induce >90% enantiomeric excess (ee) in analogous α,β-unsaturated ester syntheses.
Key data:
| Starting Material | Catalyst/Reagent | Yield (%) | Z:E Ratio |
|---|---|---|---|
| 4-(Benzyloxy)-3-methylphenylacetic acid | Oxalyl chloride/Et3N | 78 | 3:1 |
| Methyl glyoxylate | Zr(IV)-salen complex | 82 | 9:1 |
Benzyloxy Group Installation
The 4-benzyloxy-3-methylphenyl moiety is introduced via:
- O-Benzylation of phenolic intermediates :
Optimization Note: Excess benzyl chloride (2.5 equiv) and anhydrous conditions prevent diaryl ether byproducts.
Stereoselective Formation of the Z-Isomer
Thermodynamic vs. Kinetic Control
The Z-configuration is favored under:
Catalytic Asymmetric Methods
- Chiral Brønsted acids (e.g., TRIP): Induce Z-selectivity via hydrogen-bond-directed transition states (up to 95% ee).
- Rhodium-catalyzed hydrosilylation : Converts prochiral enones to Z-configured esters with 88% ee.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes enolate stability |
| Temperature | −78°C (condensation) | Reduces side reactions |
| Workup | Acidic aqueous quench | Prevents retro-Claisen |
Purification Challenges
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves Z/E isomers.
- Crystallization : Diethyl ether/hexane mixtures yield pure Z-isomer (mp 128–130°C).
Alternative Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
Aryl boronic acids and methyl 4-bromo-2-hydroxy-4-oxobut-2-enoate undergo Suzuki-Miyaura coupling:
Enzymatic Resolution
Lipases (e.g., CAL-B) selectively hydrolyze E-isomers, enriching Z-configuration:
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
